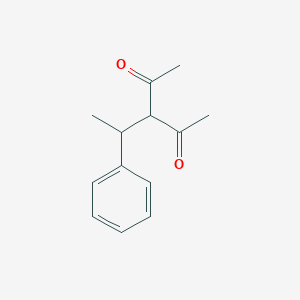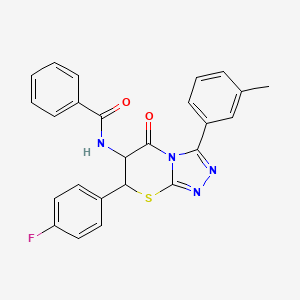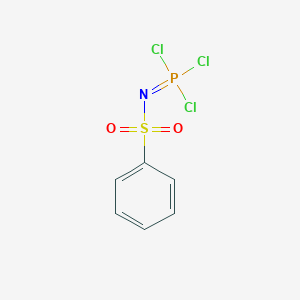
Phenylsulfonyl-phosphoramidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfonyl-phosphoramidic trichloride is a chemical compound with the molecular formula C6H5Cl3NO2PS and a molecular weight of 292.51 g/mol . It is known for its unique structure, which includes a phenylsulfonyl group and a phosphoramidic trichloride moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylsulfonyl-phosphoramidic trichloride can be synthesized through the reaction of benzenesulfonamide with phosphorus trichloride under controlled conditions . The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NPCl}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phenylsulfonyl-phosphoramidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and other inert solvents are typically used to dissolve the compound and facilitate the reaction.
Temperature: Reactions are often carried out at low to moderate temperatures to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product would be a phenylsulfonyl-phosphoramidic derivative with the amine group replacing one of the chlorine atoms.
Scientific Research Applications
Phenylsulfonyl-phosphoramidic trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic derivatives.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phenylsulfonyl-phosphoramidic trichloride exerts its effects involves the interaction of its reactive chlorine atoms with nucleophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
Comparison with Similar Compounds
Phenylsulfonyl-phosphoramidic trichloride can be compared with other similar compounds such as:
Phenylsulfonyl chloride: Lacks the phosphoramidic moiety and is primarily used in sulfonation reactions.
Phosphoramidic dichloride: Contains a phosphoramidic group but lacks the phenylsulfonyl group, leading to different reactivity and applications.
Benzenesulfonamide: The parent compound from which this compound is derived, used in various sulfonamide-based reactions.
The uniqueness of this compound lies in its combination of both phenylsulfonyl and phosphoramidic functionalities, making it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C6H5Cl3NO2PS |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N-(trichloro-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C6H5Cl3NO2PS/c7-13(8,9)10-14(11,12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
SZQITFUDRKDOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=P(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



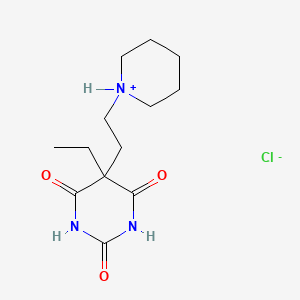

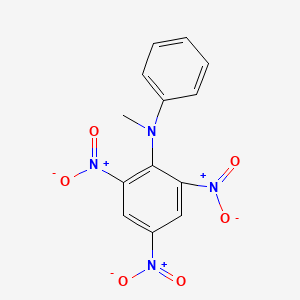
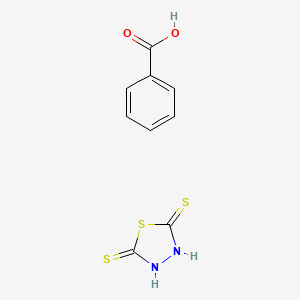

![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
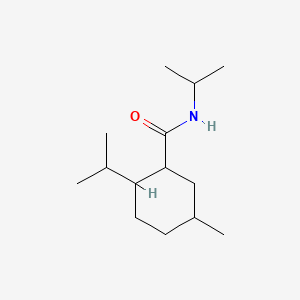
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
